molecular formula C23H20N2O3S B10873029 7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B10873029
M. Wt: 404.5 g/mol
InChI Key: VVEWQEIGYQRBLJ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
    • The core structure consists of an imidazo[1,5-b]isoquinoline scaffold.
    • It bears two methoxy (OCH₃) groups at positions 7 and 8.
    • The naphthalene moiety (naphthalen-1-yl) is attached at position 2.
    • A thioxo group (S=) is present at position 3.
  • Imidazo[1,5-b]isoquinolines are known for their diverse biological activities, making this compound an interesting subject for study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can draw insights from related compounds.
    • One approach could involve the construction of the imidazo[1,5-b]isoquinoline core followed by functionalization at positions 2, 3, and 10.
    • Industrial production methods would likely involve scalable processes, but these would require further investigation.
  • Chemical Reactions Analysis

    • Reactions this compound might undergo include:

        Oxidation: Conversion of thioxo to sulfoxide or sulfone.

        Reduction: Reduction of the imine or other functional groups.

        Substitution: Introduction of various substituents.

    • Common reagents and conditions would depend on the specific transformations.
    • Major products would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: Exploration of novel synthetic methodologies using this scaffold.

      Biology: Investigation of its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Evaluation of its pharmacological properties (anticancer, antimicrobial, etc.).

      Industry: Possible applications in materials science (e.g., OLEDs, organic semiconductors).

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
    • Hypothetically, it could interact with cellular targets (enzymes, receptors) or affect signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other imidazo[1,5-b]isoquinolines or naphthalene derivatives.
    • Highlighting its uniqueness would require a thorough literature search.

    Remember that while I’ve provided an overview, further research and experimental work would be necessary to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C23H20N2O3S

    Molecular Weight

    404.5 g/mol

    IUPAC Name

    7,8-dimethoxy-2-naphthalen-1-yl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

    InChI

    InChI=1S/C23H20N2O3S/c1-27-20-11-15-10-19-22(26)25(18-9-5-7-14-6-3-4-8-17(14)18)23(29)24(19)13-16(15)12-21(20)28-2/h3-9,11-12,19H,10,13H2,1-2H3

    InChI Key

    VVEWQEIGYQRBLJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=CC5=CC=CC=C54)OC

    Origin of Product

    United States

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